molecular formula C13H20F3N3O2S B2388425 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide CAS No. 1797976-59-0

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide

Cat. No. B2388425
CAS RN: 1797976-59-0
M. Wt: 339.38
InChI Key: NCRQNYLNKCBBKL-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20F3N3O2S and its molecular weight is 339.38. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions are a significant application in scientific research involving compounds like N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide. Studies have demonstrated that compounds with similar structures participate in cycloaddition reactions under various conditions. For instance, 2,2,2-trifluorodiazoethane forms cyclopropanes when photolysed with suitable olefins, showing the potential of similar trifluoromethyl compounds in cycloaddition reactions (Atherton & Fields, 1968).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives of similar compounds provide insights into potential therapeutic applications. For example, the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, including a compound structurally similar to this compound, led to the discovery of effective inhibitors for COX-2, indicating the compound's potential in the development of pharmaceuticals (Penning et al., 1997).

Green Chemistry and Synthesis

The compound's relevance in green chemistry is also noteworthy. For instance, the use of 1-butane sulfonic acid-3-methylimidazolium tosylate in the synthesis of pyrano[3,2-c]coumarins represents a green synthetic protocol. This demonstrates the compound's utility in environmentally friendly chemical syntheses and its potential role in sustainable chemistry practices (Mahato et al., 2017).

Steric Control and Regiochemistry

The compound's utility in steric control and regiochemistry is also significant. Research on derivatives of similar compounds has shown that bulky substituents like a trifluoromethyl group can influence the regiochemistry of cycloaddition reactions, suggesting the compound's potential in synthesizing specific molecular structures with desired properties (Padwa & Wannamaker, 1990).

Antibacterial and Therapeutic Applications

Finally, the compound's potential in antibacterial and therapeutic applications is highlighted. Similar sulfonamide-containing compounds have been synthesized and evaluated for antibacterial activity, suggesting the possibility of this compound being utilized in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O2S/c1-2-3-8-22(20,21)17-6-7-19-11(10-4-5-10)9-12(18-19)13(14,15)16/h9-10,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRQNYLNKCBBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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